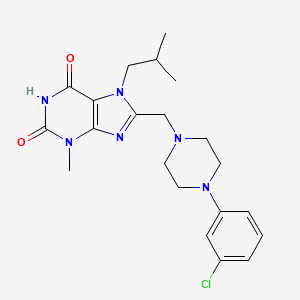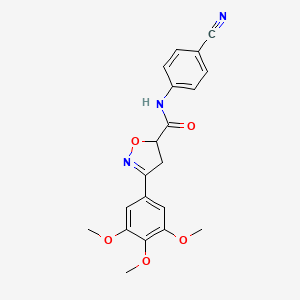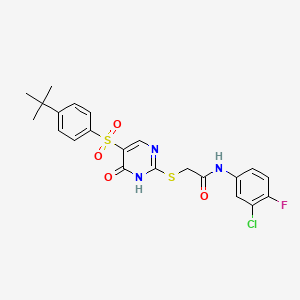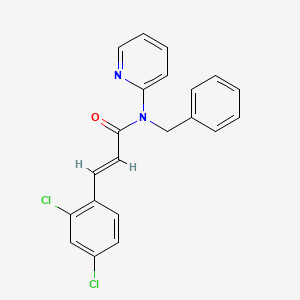![molecular formula C22H22N2O2 B14995212 2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14995212.png)
2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a phenoxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the dehydration of 1,4-dicarbonyl compounds.
Synthesis of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The phenoxybutyl side chain is introduced through nucleophilic substitution reactions, where a halogenated butyl chain reacts with a phenol derivative.
Final Assembly: The furan ring, benzodiazole moiety, and phenoxybutyl side chain are coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反应分析
Types of Reactions
2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzodiazoles and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices.
相似化合物的比较
Similar Compounds
2-(FURAN-2-YL)-1H-BENZODIAZOLE: Lacks the phenoxybutyl side chain, which may affect its solubility and reactivity.
1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE:
Uniqueness
2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its structural features, which confer specific electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C22H22N2O2/c1-17-8-6-9-18(16-17)25-14-5-4-13-24-20-11-3-2-10-19(20)23-22(24)21-12-7-15-26-21/h2-3,6-12,15-16H,4-5,13-14H2,1H3 |
InChI 键 |
PGZDZKDTMDUGNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-Chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B14995142.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995149.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14995167.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B14995172.png)
![3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995174.png)
![3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14995181.png)

![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995190.png)
![(4-(2-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B14995196.png)
![methyl 2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B14995202.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B14995217.png)

